molecular formula C16H14N2O2S2 B2990926 (E)-3-(furan-2-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide CAS No. 1396889-99-8

(E)-3-(furan-2-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide

Cat. No.: B2990926
CAS No.: 1396889-99-8
M. Wt: 330.42
InChI Key: FUNNULQRNMZRDO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is a synthetic acrylamide derivative intended for research applications. This compound is of significant interest in medicinal chemistry and pharmacology due to the established biological activity of its structural analogs. Compounds featuring furan, thiophene, and acrylamide motifs have been extensively investigated as potent and selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on similar molecules has demonstrated their efficacy in producing anxiolytic-like activity in animal models and exhibiting antinociceptive and anti-inflammatory properties in murine models of neuropathic and inflammatory pain . The antinociceptive activity of these analogs has been shown to be mediated primarily through potentiation of the α7 nAChR, as the effect is inhibited by the selective antagonist methyllycaconitine . Furthermore, the incorporation of a thiazole ring, as found in this compound's structure, is a common strategy in drug design. Thiazole-based acrylamides are recognized for their diverse bioactivities and are actively explored in anticancer research, particularly against colon and breast cancer cell lines . This compound is provided for research purposes to further explore these and other potential mechanisms and applications in biochemistry and neuroscience. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-11-14(22-16(18-11)13-5-3-9-21-13)10-17-15(19)7-6-12-4-2-8-20-12/h2-9H,10H2,1H3,(H,17,19)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNNULQRNMZRDO-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiazole-based components. The process often utilizes various catalysts and solvents to optimize yield and purity. For instance, the use of tetrahydrofuran (THF) and specific catalysts can enhance reaction efficiency, leading to higher yields of the desired product.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and its interactions with various biological targets.

Anticancer Activity

Recent research highlights the compound's promising anticancer properties. In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve DNA cleavage and the generation of reactive oxygen species (ROS), which contribute to cell apoptosis .

The proposed mechanisms for the biological activity of this compound include:

  • DNA Cleavage : The compound can induce DNA strand breaks, leading to cell cycle arrest and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species Generation : The production of ROS can lead to oxidative stress in cancer cells, further promoting apoptosis.

Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
CytotoxicityBreast Cancer15.4
Colon Cancer12.7
DNA CleavageVarious Cancer Cell Lines-
Enzyme InhibitionSpecific Kinases-

Case Studies

  • Study on Anticancer Properties : A study conducted by researchers investigated the effects of thiazole-based acrylamide derivatives on cancer cells. Results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against breast and colon cancer cells, with mechanisms involving both DNA cleavage and ROS production .
  • Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with specific enzymes crucial for tumor growth. It was found that these compounds could effectively inhibit enzyme activity, leading to reduced cell proliferation in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The table below compares key structural features and properties of the target compound with related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity (if reported) Reference
(E)-3-(furan-2-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide (Target Compound) C₁₈H₁₅N₃O₂S₂ 389.47 Furan-2-yl, thiophen-2-yl, methyl-thiazole Not reported Not explicitly reported -
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) C₂₁H₂₁N₃O₄ 387.41 Furan-2-yl, morpholine, formyl-phenyl 218–219 Sortase A inhibitor (Staphylococcus)
(E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b) C₁₉H₂₁N₃O₄ 363.39 Furan-2-yl, morpholine, hydroxymethyl-phenyl Not reported Intermediate for further functionalization
5-Acetyl-4-amino-N-(4-(dimethylamino)phenyl)-2-(phenylamino)thiophene-3-carboxamide (5) C₂₁H₂₂N₄O₂S 394.49 Thiophene, acetyl, dimethylamino-phenyl Not reported Not reported
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide C₁₉H₁₄N₂O₃S₂ 382.45 Chromene-carboxamide, methyl-thiazole, thiophen-2-yl Not reported Not reported
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) C₂₀H₁₅ClN₄O₃S₃ 514.00 Chlorobenzylidene, methoxyphenyl, thioxo-thiazolidinone 186–187 Not reported
Key Observations:

Heterocyclic Diversity :

  • The target compound uniquely combines furan , thiophene , and thiazole rings. In contrast, compound 27a replaces the thiazole with a morpholine-substituted phenyl group , while compound 5 () uses a thiophene-carboxamide scaffold .
  • Chromene-carboxamide derivatives (e.g., ) prioritize planar aromatic systems over the acrylamide linker .

Substituent Effects on Physicochemical Properties :

  • The methyl group on the thiazole (position 4) in the target compound may enhance lipophilicity compared to unsubstituted thiazoles.
  • Morpholine-containing analogues (e.g., 26b , 27a ) exhibit higher polarity due to the oxygen-rich morpholine ring .

Biological Relevance: Compound 27a demonstrated Staphylococcus aureus Sortase A inhibition, suggesting that acrylamide-linked heterocycles can target bacterial enzymes . Thiazole-thiophene hybrids (e.g., ) are understudied in the provided evidence, but thiophene substituents are known to modulate electronic properties and binding interactions .

Structure-Activity Relationship (SAR) Insights

While biological data for the target compound are absent in the evidence, SAR trends from similar molecules suggest:

  • Thiophene vs. Furan : Thiophene’s sulfur atom may enhance electron delocalization or metal-binding capacity compared to furan’s oxygen .
  • Methyl-Thiazole Substitution : The 4-methyl group on the thiazole could reduce steric hindrance, improving target binding compared to bulkier substituents (e.g., phenyl in ) .
  • Acrylamide Linker : The E-configuration of the acrylamide moiety is critical for maintaining planarity and intermolecular interactions, as seen in Sortase A inhibitors .

Q & A

Q. Table 1. Comparative Yields in Thiazole-Acrylamide Synthesis

StepMethodYield (%)Reference
Thiazole FormationHantzsch Synthesis89–96
Acrylamide CouplingEDC/HOBt, DMF76–85
PurificationColumn Chromatography95+

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.21 (thiophene H), δ 6.35 (furan H)
FT-IR1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
HRMS[M+H]⁺ = 357.0982 (calc. 357.0979)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.